N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-13-6-8-14(9-7-13)21-18(24)22-11-3-10-19(12-22)16-5-2-1-4-15(16)17(23)25-19/h1-2,4-9H,3,10-12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZPQZNURXJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and appropriate reagents such as hypervalent iodine compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Spirocyclization: The final spirocyclic structure is formed through a cyclization reaction that links the benzofuran and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
a. N-(Diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (CAS 1797022-44-6)
- Structure : Replaces the 4-fluorophenyl group with a diphenylmethyl moiety.
- Molecular Weight : 412.48 g/mol (vs. ~340.35 g/mol for the target compound).
- Lacks the electron-withdrawing fluorine, which may alter metabolic stability compared to the fluorophenyl analog .
b. 3-Phenyl-N-(3-(piperidin-1-yl)propyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide (CAS 875546-95-5)
- Structure : Incorporates a phenyl group at the 3-position and a piperidinyl-propyl chain.
- Increased molecular complexity may impact pharmacokinetic properties such as half-life or tissue distribution .
2.2. Piperidine Carboxamides with Heterocyclic Cores
a. 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43)
- Structure : Replaces the spiro-isobenzofuran core with a benzodiazol-2-one ring.
- Molecular Weight : 449.1 g/mol (M+H)+.
2.3. Substituent Effects
- Fluorine vs. Chlorine/Bromine :
- The 4-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity, often associated with improved metabolic stability and bioavailability compared to bulkier halogens like chlorine or bromine.
- Aryl vs. Alkyl Substituents :
- Aryl groups (e.g., diphenylmethyl, phenyl) enhance π-π stacking interactions, while alkyl chains (e.g., piperidinyl-propyl) may improve solubility or conformational flexibility.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a complex organic compound notable for its unique spirocyclic structure, which combines an isobenzofuran moiety with a piperidine ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes available research findings, highlighting the biological activities, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₁₇FN₂O₃ with a molecular weight of 340.3 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₂O₃ |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 1797341-28-6 |
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that derivatives of spirocyclic compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, this compound showed cytotoxic effects in vitro against several cancer cell lines, with IC50 values indicating potent activity at low concentrations.
2. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, it has been observed to reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory responses.
3. Neuroprotective Properties
Preliminary studies suggest neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound appears to mitigate reactive oxygen species (ROS) production and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Targeting Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission and inflammatory responses.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with other similar compounds:
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Benzofuran Derivatives (e.g., psoralen) | Anticancer, Antimicrobial | Lacks spirocyclic structure |
| Piperidine Derivatives (e.g., piperine) | Analgesic, Antioxidant | Simple piperidine ring without spirocyclic |
| Other Spirocyclic Compounds | Variable (depends on substituents) | Similar spirocyclic structure |
Case Studies
Several case studies have explored the biological activities of this compound:
- Anticancer Study : A recent study found that treatment with this compound resulted in a significant decrease in tumor size in xenograft models.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta levels.
Q & A
Basic: What are the critical considerations for designing a multi-step synthesis route for this spiro-piperidine compound?
Methodological Answer:
Synthesis requires careful optimization of each step:
- Step 1 : Formation of the spirocyclic core via cyclization reactions (e.g., acid-catalyzed ring closure) using isobenzofuran and piperidine precursors. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side products .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Catalyst choice (e.g., Pd/C or CuI) impacts yield and regioselectivity .
- Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
